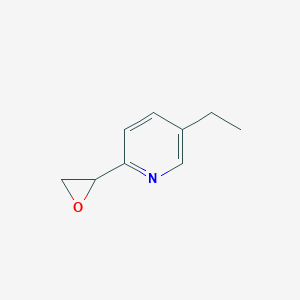5-Ethyl-2-(oxiran-2-yl)pyridine
CAS No.: 471295-97-3
Cat. No.: VC8117745
Molecular Formula: C9H11NO
Molecular Weight: 149.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 471295-97-3 |
|---|---|
| Molecular Formula | C9H11NO |
| Molecular Weight | 149.19 g/mol |
| IUPAC Name | 5-ethyl-2-(oxiran-2-yl)pyridine |
| Standard InChI | InChI=1S/C9H11NO/c1-2-7-3-4-8(10-5-7)9-6-11-9/h3-5,9H,2,6H2,1H3 |
| Standard InChI Key | IETPZJCIUXNJTI-UHFFFAOYSA-N |
| SMILES | CCC1=CN=C(C=C1)C2CO2 |
| Canonical SMILES | CCC1=CN=C(C=C1)C2CO2 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
5-Ethyl-2-(oxiran-2-yl)pyridine consists of a pyridine ring system substituted with an ethyl group () at the 5-position and a strained oxirane ring at the 2-position. The oxirane group introduces significant reactivity, enabling participation in nucleophilic ring-opening reactions, which are critical for derivatization .
Key structural parameters:
-
Density: 1.109 g/cm³
-
Boiling point: 268.7°C at 760 mmHg
-
Refractive index: 1.55
The InChI string (InChI=1/C9H11NO/c1-2-7-3-4-8(10-5-7)9-6-11-9/h3-5,9H,2,6H2,1H3) confirms the connectivity and stereoelectronic configuration .
Synthesis Methodologies
Key Synthetic Routes
The synthesis of 5-Ethyl-2-(oxiran-2-yl)pyridine typically involves multi-step protocols, as exemplified by analogous pyridine-epoxide derivatives .
Epoxidation of Pyridine Derivatives
A common strategy involves the epoxidation of a pre-functionalized pyridine precursor. For instance, ethyl nicotinate can be oxidized using meta-chloroperoxybenzoic acid (mCPBA) to yield pyridine N-oxide intermediates, followed by nucleophilic substitution with trimethylsilyl cyanide (TMSCN) and subsequent reduction .
-
Esterification: Nicotinic acid → ethyl nicotinate (98% yield).
-
Oxidation: Ethyl nicotinate + mCPBA → pyridine N-oxide (98% yield).
-
Cyanide substitution: Pyridine N-oxide + TMSCN → ethyl 6-cyanonicotinate (50% yield).
-
Epoxidation: Reduction with sodium and ammonium chloride yields the epoxide .
Alternative Pathways
In a study on amphiphilic oximes, epoxide-containing intermediates like 4-(oxiran-2-ylmethoxy)benzonitrile were synthesized via epichlorohydrin coupling, suggesting analogous methods could apply to 5-Ethyl-2-(oxiran-2-yl)pyridine .
Physicochemical Properties
Thermal and Spectral Characteristics
-
Boiling point: 268.7°C (indicative of moderate volatility).
-
Flash point: 98.5°C (classifies as flammable).
-
NMR data: NMR (DMSO-d6) signals at δ 9.19 (pyridine-H), δ 4.45 (epoxide-CH2), and δ 2.72 (ethyl-CH2) .
Reactivity Profile
The epoxide ring undergoes nucleophilic attack at the less hindered carbon, facilitating reactions with amines, thiols, and acids. For example, in the synthesis of antifibrotic agents, analogous epoxides reacted with benzylamines to yield bioactive derivatives .
Applications in Pharmaceutical Chemistry
Intermediate for Antifibrotic Agents
In a 2020 study, pyridine-epoxide derivatives demonstrated superior antifibrotic activity compared to Pirfenidone (IC50 values < 100 μM). Compound 12q (derived from a similar epoxide) showed an IC50 of 45.8 μM against HSC-T6 cells .
Table 1: Biological Activity of Selected Epoxide Derivatives
| Compound | R Group | IC50 (μM) |
|---|---|---|
| 12q | m,p-2F-C6H3- | 45.8 |
| 12r | m-F-C6H4- | 63.7 |
| 12s | o-F-C6H4- | 92.8 |
Antioxidant Applications
Epoxide-containing glycolipid mimetics exhibited radical scavenging activity in DPPH assays, with benzamidoxime derivatives showing 70–80% inhibition at 10 mM .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume